5-Chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile is a chemical compound with a unique spirocyclic structure. The spirocyclic framework is known for its rigidity and ability to mimic other bioactive structures, making it a valuable scaffold in the design of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile typically involves the construction of the spirocyclic core followed by functionalization of the pyridine ring. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates to form spirocyclic β-lactams, which are then reduced to the desired spirocyclic amine . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening of reaction conditions to identify the most efficient process. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The chloro and phenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation and the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the spirocyclic amine could yield a spirocyclic ketone, while reduction of the nitrile group could produce a primary amine. Substitution reactions could result in a variety of derivatives with different functional groups attached to the spirocyclic core.
Scientific Research Applications
5-Chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for designing new drugs, particularly those targeting the central nervous system.
Drug Discovery: Its ability to mimic bioactive structures allows it to be used in the development of new therapeutic agents with improved efficacy and selectivity.
Biological Studies: The compound can be used as a tool to study the interactions between small molecules and biological targets, providing insights into the mechanisms of action of potential drugs.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the synthesis of complex molecules for various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets in the body. The spirocyclic core can mimic the structure of other bioactive molecules, allowing it to bind to receptors or enzymes with high affinity . This binding can modulate the activity of these targets, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and the biological target being studied.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and has been used in the design of various bioactive molecules.
1-Azaspiro[3.3]heptane: A newer generation of spirocyclic compounds with similar applications in medicinal chemistry.
Spirocyclic β-lactams: These compounds are intermediates in the synthesis of spirocyclic amines and have applications in drug discovery.
Uniqueness
5-Chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile is unique due to its combination of a spirocyclic core with a pyridine ring and a nitrile group. This structure provides a balance of rigidity and flexibility, allowing it to interact with a wide range of biological targets. Additionally, the presence of the chloro and phenyl groups offers opportunities for further functionalization, making it a versatile scaffold for drug design and other applications.
Properties
IUPAC Name |
5-chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c19-16-6-13(9-20)10-21-17(16)22-11-18(12-22)7-15(8-18)14-4-2-1-3-5-14/h1-6,10,15H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAFLADKTONNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C3=C(C=C(C=N3)C#N)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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